2-Amino-3-(methylamino)propanoic acid hydrochloride

Description

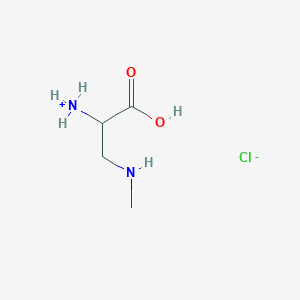

2-Amino-3-(methylamino)propanoic acid hydrochloride (CAS: Not explicitly listed; referred to as BMAA hydrochloride in ) is a neurotoxic, non-proteinogenic amino acid. Structurally, it features a methylamino group at the β-position of the aliphatic chain and a carboxylic acid group, forming a zwitterionic structure under physiological conditions.

Key pharmacological properties include:

- Blood-brain barrier (BBB) permeability: Low permeability-surface area product (2–5 × 10⁻⁵ mL/s/g), limiting brain uptake .

- Pharmacokinetics: Rapid distribution (Vd ≈ 16 L/kg) and slow elimination (t₁/₂ ≈ 1 day) in rats. Chronic dosing (100 mg/kg/day) achieves steady-state brain concentrations of 10–30 µg/g .

- Toxicity threshold: Neurotoxic effects may occur at brain concentrations >250 µM, requiring doses exceeding typical dietary exposure .

Properties

IUPAC Name |

2-amino-3-(methylamino)propanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O2.ClH/c1-6-2-3(5)4(7)8;/h3,6H,2,5H2,1H3,(H,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDXYGASOGLSIDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biochemical Analysis

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of 2-Amino-3-(methylamino)propanoic acid hydrochloride can change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.

Biological Activity

2-Amino-3-(methylamino)propanoic acid hydrochloride, commonly referred to as L-BMAA (β-methylamino-L-alanine), is a non-proteinogenic amino acid that has garnered significant attention due to its neurotoxic properties and potential links to neurodegenerative diseases. This article explores its biological activity, mechanisms of action, and implications for human health based on diverse research findings.

Chemical Structure and Properties

- Molecular Formula : C₄H₁₁ClN₂O₂

- Molecular Weight : Approximately 154.595 g/mol

- Classification : Non-proteinogenic amino acid, neurotoxin

L-BMAA is structurally similar to glutamate and functions primarily as an excitatory amino acid, influencing neurotransmission in the central nervous system. Its unique structure allows it to interact with various neurotransmitter systems, particularly glutamate receptors, leading to excitotoxicity—a process that can result in neuronal damage and cell death.

L-BMAA acts as an agonist at glutamate receptors, which are critical for synaptic transmission. The compound's interaction with these receptors can lead to:

- Increased Neuronal Excitability : By mimicking glutamate, L-BMAA can overstimulate neurons.

- Excitotoxicity : Prolonged activation of glutamate receptors can cause excessive calcium influx into neurons, leading to cell death.

This mechanism has been implicated in the pathogenesis of several neurodegenerative diseases, including:

- Amyotrophic Lateral Sclerosis (ALS)

- Alzheimer's Disease (AD)

Biological Activity and Neurotoxicity

Research has demonstrated that L-BMAA can accumulate in the brains of individuals suffering from ALS and AD. Studies indicate that dietary exposure through the consumption of cycads—plants known to contain high levels of L-BMAA—may contribute to the development of these diseases. The following table summarizes key findings from recent studies on L-BMAA:

Case Studies and Research Findings

-

Neurodegenerative Disease Association :

A study found that individuals with ALS exhibited significantly higher levels of L-BMAA in their brain tissues compared to controls. This accumulation raises concerns about its role as a contributing factor to neurodegeneration. -

Dietary Exposure :

Research has shown that populations consuming cycads have higher incidences of neurodegenerative diseases. This correlation supports the hypothesis that L-BMAA may be a dietary risk factor. -

Mechanistic Insights :

Investigations into the binding affinity of L-BMAA at glutamate receptors have revealed that it possesses a strong agonistic effect, comparable to that of glutamate itself. This finding underscores the need for further studies on its long-term effects on neuronal health.

Scientific Research Applications

Neurobiological Applications

L-BMAA has been extensively studied for its neurotoxic properties and its potential link to neurodegenerative diseases. Key applications include:

- Neurodegenerative Disease Research : L-BMAA has been implicated in the development of conditions such as Amyotrophic Lateral Sclerosis (ALS) and Parkinson's disease. Studies suggest that dietary exposure to L-BMAA through cycad consumption may contribute to these diseases, particularly in specific geographic regions where cycads are prevalent .

- Mechanism of Action : The compound acts as an agonist at glutamate receptors, which are vital for synaptic transmission. This interaction can lead to excitotoxicity, resulting in neuronal damage and cell death. In vitro studies have shown that L-BMAA can misincorporate into proteins, leading to misfolding and subsequent cellular dysfunction .

Pharmaceutical Development

L-BMAA's unique structure makes it a candidate for drug development:

- Lead Compound in Drug Discovery : Its structural properties may influence biological activity, making it a potential lead compound for developing new therapeutic agents targeting the central nervous system.

- Synthesis of Pharmaceuticals : L-BMAA is used in synthesizing other pharmacologically active compounds, such as (S)-3-amino-1,4-dihydropyridine, which has implications in cardiovascular health .

Toxicological Studies

Research has highlighted the toxicological effects of L-BMAA:

- Excitotoxicity Studies : Investigations into its binding affinities at glutamate receptors have revealed that high concentrations can lead to significant neurotoxic effects. Animal studies indicate that doses exceeding 100 mg/kg can result in elevated brain levels of L-BMAA, potentially reaching toxic concentrations .

- Long-term Effects : Temporal studies have shown that prolonged exposure to L-BMAA can alter cellular functions over time, emphasizing the need for careful dosage considerations in research settings.

Comparison with Similar Compounds

Isopropyl (S)-2-Amino-3-(methylamino)propanoate Hydrochloride

- Molecular Formula : C₇H₁₇ClN₂O₂

- Molecular Weight : 196.67 g/mol

- The isopropyl group may alter metabolic stability .

2-Methyl-2-(methylamino)propanoic Acid Hydrochloride

- Molecular Formula: C₅H₁₂ClNO₂

- Molecular Weight : 153.61 g/mol

- Key Features : Branched methyl group introduces steric hindrance, likely reducing BBB penetration and receptor binding efficiency compared to BMAA’s linear structure .

Aromatic and Heterocyclic Derivatives

2-Amino-3-(3-fluoro-4-hydroxy-5-nitrophenyl)propanoic Acid Hydrochloride

- Molecular Formula : C₉H₈ClFN₂O₅

- Molecular Weight : 278.63 g/mol

- Key Features : Fluorine and nitro groups enhance electron-withdrawing effects, increasing acidity (pKa shift) and altering solubility. The aromatic ring may enable π-π stacking interactions with biological targets, differing from BMAA’s aliphatic chain .

2-Amino-3-(2,6-dichloropyridin-3-yl)propanoic Acid Hydrochloride

- Molecular Formula : C₈H₈Cl₃N₂O₂ (estimated)

Functional Group Variations

2-(Aminooxy)-3-methoxypropanoic Acid Hydrochloride

- Molecular Formula: C₄H₁₀ClNO₄

- Molecular Weight : 171.58 g/mol

- Key Features: Aminooxy and methoxy groups replace BMAA’s methylamino and hydroxyl groups. The aminooxy moiety may confer redox activity or serve as a prodrug linker .

2-Amino-3-sulfanylpropanoic Acid Hydrochloride

- Molecular Formula: C₃H₈ClNO₂S

- Molecular Weight : 157.62 g/mol

- Key Features: Sulfhydryl (-SH) group introduces thiol reactivity, enabling disulfide bond formation or glutathione interactions, unlike BMAA’s methylamino group .

Research Findings and Implications

- BMAA’s Neurotoxicity : Its low BBB permeability necessitates high doses (>100 mg/kg) to achieve toxic brain levels, questioning its direct role in ALS without bioaccumulation .

- Structural Modifications : Ester derivatives (e.g., ) may improve delivery, while aromatic substitutions () diversify biological targets.

- Functional Group Impact : Thiol-containing analogues () introduce redox sensitivity, whereas nitro groups () may enhance binding specificity.

Preparation Methods

Direct Alkylation of Methylamine with Acrylate Esters

The most widely documented method involves a two-step alkylation and methylation process. In the first step, methylamine reacts with acrylate esters (e.g., ethyl acrylate) under mild conditions to form 3-(methylamino)propanoate esters. For example, n-amylamine analogs demonstrate that substituting methylamine in this reaction achieves comparable efficiency. The ester intermediate is then methylated using formaldehyde and formic acid via the Eschweiler-Clarke reaction, introducing the N-methyl group. Hydrolysis with concentrated hydrochloric acid (6 M HCl) at reflux yields the hydrochloride salt. This method reports yields of 85–90% after purification.

Key Optimization Parameters :

Mannich Reaction Approach

An alternative route adapts the Mannich reaction to construct the β-methylamino backbone. Diethyl 2-acetamidomalonate reacts with formaldehyde and methylamine in aqueous solution, forming a tertiary amine intermediate. Subsequent hydrolysis with NaOH and enzymatic resolution using L-acyl transaminase achieves enantiomeric excess >99% for the L-isomer. Acidification with HCl precipitates the hydrochloride salt with 75–80% yield.

Advantages Over Alkylation :

-

Stereochemical Control : Enzymatic steps bypass racemization.

-

Byproduct Reduction : The Mannich reaction minimizes side products compared to multi-step alkylation.

Industrial-Scale Production Techniques

Continuous-Flow Reactor Systems

Large-scale synthesis employs continuous-flow reactors to maintain consistent temperature and pressure. For instance, ethyl acrylate and methylamine are fed into a tubular reactor at 60–70°C, achieving 95% conversion in <2 hours. Automated pH adjustment (to 3–4 using HCl) and liquid-liquid extraction streamline purification.

Crystallization and Drying

Post-hydrolysis, the crude product is crystallized from ethanol/water mixtures. Industrial plants use vacuum drying at 50°C to obtain a white crystalline powder with >99% purity. Melting point analysis (172°C) confirms crystallinity.

Comparative Analysis of Preparation Methods

| Method | Yield (%) | Purity (%) | Stereoselectivity | Scalability |

|---|---|---|---|---|

| Alkylation-Hydrolysis | 85–90 | >99 | Racemic | High |

| Mannich-Enzymatic | 75–80 | >99 | L-isomer | Moderate |

Trade-offs :

-

The alkylation route excels in yield and scalability but lacks stereochemical control.

-

The Mannich-enzymatic method prioritizes enantiopurity at the cost of longer reaction times.

Physicochemical Characterization

Post-synthesis analysis includes:

Q & A

Q. What are the standard synthetic routes for 2-Amino-3-(methylamino)propanoic acid hydrochloride, and how are reaction conditions optimized?

The synthesis typically involves:

- Starting materials : L-serine or L-alanine derivatives to provide the amino acid backbone.

- Protection/deprotection : Boc (tert-butoxycarbonyl) or Fmoc groups protect the α-amino group during functionalization. The methylamino group is introduced via nucleophilic substitution or reductive amination .

- Salt formation : Hydrochloric acid is added to stabilize the product as a hydrochloride salt, enhancing solubility .

- Optimization : Reaction pH (6–8), temperature (0–25°C), and stoichiometric ratios (1:1.2 for amine:electrophile) are critical. Monitoring via TLC or HPLC ensures intermediate purity .

Q. Which analytical techniques are essential for characterizing this compound and verifying its purity?

- NMR spectroscopy : Confirms backbone structure, stereochemistry, and substitution patterns (e.g., ¹H NMR for methylamino protons at δ 2.5–3.0 ppm) .

- Mass spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ peak at m/z 195.1 for C₅H₁₁ClN₂O₂) .

- HPLC : Detects impurities (<2%) using C18 columns and UV detection at 210–220 nm .

- Elemental analysis : Ensures correct Cl⁻ content (theoretical: ~18%) .

Q. How should this compound be stored to maintain stability, and what are its solubility limitations?

- Storage : As a hygroscopic solid, store at −20°C under inert gas (N₂/Ar) to prevent decomposition. Solutions in water or DMSO should be kept at −80°C for ≤2 years .

- Solubility : Poor in non-polar solvents (<1 mg/mL in hexane). Use polar solvents like water (up to 50 mg/mL) or methanol (20–30 mg/mL) with brief sonication .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods during weighing or synthesis to prevent inhalation of HCl vapors .

- Spill management : Neutralize with sodium bicarbonate and dispose of as hazardous waste .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in complex reactions?

- DFT calculations : Model reaction pathways (e.g., methylamino group substitution) using software like Gaussian. Parameters include bond dissociation energies (BDEs) and transition-state geometries .

- MD simulations : Study solvation effects in water or DMSO to optimize reaction solvents .

- Ion clustering analysis : Predict interactions with Na⁺/K⁺ ions using gas-phase ion energetics data (ΔrH° ≈ 200 kJ/mol) .

Q. What strategies resolve contradictions in biological activity data for this compound across studies?

- Dose-response profiling : Test concentrations from 1 nM–100 µM to identify non-linear effects .

- Metabolite screening : Use LC-MS/MS to rule out degradation products interfering with assays .

- Receptor binding assays : Compare affinity (Kd) across isoforms (e.g., LAT1 vs. LAT2 transporters) to explain selectivity variations .

Q. How are synthetic impurities identified and quantified in this compound, and what are their origins?

- Common impurities :

- Byproduct A : Unreacted starting material (detectable via HPLC retention time = 4.2 min) .

- Byproduct B : Over-oxidized methylamino group (MS m/z 211.1) .

- Mitigation : Optimize reaction time (≤6 hours) and use scavengers like thiourea to quench excess HCl .

Q. What mechanistic insights explain its role in modulating amino acid transporters like LAT1?

- Competitive inhibition : The methylamino group mimics natural substrates (e.g., leucine), blocking transporter active sites (Ki = 5–10 µM) .

- pH-dependent uptake : Protonation of the amino group at physiological pH enhances binding to LAT1’s acidic residues .

- Structural analogs : Replace the methylamino group with ethyl or cyclopropyl variants to probe steric effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.